3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide

Catalog No.
S2748450
CAS No.
2034518-33-5
M.F
C17H20FNO3S2
M. Wt
369.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopenty...

CAS Number

2034518-33-5

Product Name

3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide

IUPAC Name

3-fluoro-4-methoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzenesulfonamide

Molecular Formula

C17H20FNO3S2

Molecular Weight

369.47

InChI

InChI=1S/C17H20FNO3S2/c1-22-16-5-4-14(10-15(16)18)24(20,21)19-12-17(7-2-3-8-17)13-6-9-23-11-13/h4-6,9-11,19H,2-3,7-8,12H2,1H3

InChI Key

YYMMDAOJDSQNKK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3)F

solubility

not available

3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a benzenesulfonamide backbone. The molecular formula for this compound is C18H20FNO2SC_{18}H_{20}FNO_2S, and it has a molecular weight of approximately 333.4 g/mol. The presence of the thiophene ring enhances its chemical properties and potential biological activities, making it of interest in medicinal chemistry and related fields .

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially yielding corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions may occur at the fluoro or methoxy positions when treated with nucleophiles like amines or thiols under suitable conditions .

The synthesis of 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. This method requires an aryl halide and an organoboron compound in the presence of a palladium catalyst. Other methods may include optimizing synthetic routes for large-scale production, utilizing continuous flow reactors to enhance efficiency and yield .

This compound has diverse applications across various fields:

  • Medicinal Chemistry: It is explored for its potential therapeutic effects against diseases, particularly due to its unique structural features.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Material Science: The compound may be utilized in developing new materials and chemical processes due to its unique properties .

Interaction studies involving 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide are crucial for understanding its biological activity. These studies typically focus on identifying specific molecular targets such as enzymes or receptors that the compound may bind to. Such interactions can lead to downstream signaling events that modulate cellular functions, although detailed studies are still required to elucidate these mechanisms fully .

Several compounds share structural similarities with 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamideSimilar fluorine and methoxy groupsDifferent substituent on benzamide core
3-fluoro-4-methoxy-N-(5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamideContains pyridine instead of triazoleVariation in heterocyclic component
4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyltriazol]}benzamideContains a different halogen and methyl groupDistinct halogen substitution pattern

The uniqueness of 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide lies in its combination of the thiophene ring and specific functional groups, which may enhance its biological activity compared to other similar compounds .

XLogP3

4

Dates

Last modified: 08-16-2023

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